4,5-Dichloro-2-methoxy-alpha-(2,3,4-trimethoxy-6-methylphenyl)-3-pyridinemethanol
Description
4,5-Dichloro-2-methoxy-alpha-(2,3,4-trimethoxy-6-methylphenyl)-3-pyridinemethanol is a structurally complex pyridinemethanol derivative characterized by multiple substituents:
- A pyridine ring with chloro (positions 4 and 5) and methoxy (position 2) groups.
- An alpha-(2,3,4-trimethoxy-6-methylphenyl) group attached to the pyridine methanol moiety.
This compound shares structural motifs with other aromatic alcohols, such as 3-pyridinemethanol (a simpler analog lacking the chloro and trimethoxy substituents) , and methoxy-substituted phenyl ketones like (4-Chlorophenyl)(2,3,4-trimethoxy-6-methylphenyl)methanone . The presence of electron-withdrawing (Cl) and electron-donating (methoxy) groups likely influences its reactivity, solubility, and coordination chemistry compared to simpler analogs.
Properties
IUPAC Name |
(4,5-dichloro-2-methoxypyridin-3-yl)-(2,3,4-trimethoxy-6-methylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2NO5/c1-8-6-10(22-2)15(23-3)16(24-4)11(8)14(21)12-13(19)9(18)7-20-17(12)25-5/h6-7,14,21H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZHXBWZJHBVGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C(C2=C(C(=CN=C2OC)Cl)Cl)O)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4,5-Dichloro-2-methoxy-alpha-(2,3,4-trimethoxy-6-methylphenyl)-3-pyridinemethanol involves several steps. One common method includes the reaction of 2,3,4-trimethoxy-6-methylbenzaldehyde with 4,5-dichloro-2-methoxy-3-pyridinecarboxylic acid in the presence of a reducing agent . Industrial production methods often involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure, and the use of catalysts to accelerate the reaction .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy or chloro groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4,5-Dichloro-2-methoxy-alpha-(2,3,4-trimethoxy-6-methylphenyl)-3-pyridinemethanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fungicides like pyriofenone.
Biology: It is studied for its potential biological activities, including antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in inhibiting certain enzymes or pathways.
Industry: It is used in the production of agricultural chemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 4,5-Dichloro-2-methoxy-alpha-(2,3,4-trimethoxy-6-methylphenyl)-3-pyridinemethanol involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . The compound’s effects on cellular pathways, such as the inhibition of ERK2 phosphorylation, contribute to its biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Reactivity in Photocatalytic Oxidation
The photocatalytic oxidation behavior of 3-pyridinemethanol derivatives has been extensively studied. For example:
- 3-Pyridinemethanol undergoes selective oxidation to 3-pyridinemethanal and vitamin B3 under UVA irradiation using TiO₂ photocatalysts, with selectivity up to 90% .
- Substituent Effects: The dichloro and trimethoxy groups in the target compound may hinder photocatalytic activity due to steric bulk or altered electron density.
Table 1: Photocatalytic Oxidation of Pyridinemethanol Derivatives
Coordination Chemistry
3-Pyridinemethanol forms stable complexes with transition metals, such as cobalt(II) chloride, yielding mononuclear structures with variable ligand orientations . The bulky substituents in the target compound may:
- Reduce coordination flexibility : The trimethoxy and chloro groups could sterically hinder metal-ligand binding.
- Alter redox properties : Electron-withdrawing Cl groups might stabilize metal centers differently compared to unsubstituted analogs.
Electron Transfer Kinetics
In Co(III) and Ru(II) complexes, the rate of intramolecular electron transfer in pyridinemethanol derivatives depends on substituent electronic effects. For example:
- The radical intermediate of pentaammine(4-pyridinemethanol) undergoes electron transfer >50× faster than its 3-pyridinemethanol counterpart due to positional isomerism .
Biological Activity
Antimicrobial Properties
Several studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyridine and methoxy-substituted phenyl groups have shown efficacy against various bacterial strains. The presence of dichloro and methoxy groups may enhance the lipophilicity of the compound, facilitating better membrane penetration and antimicrobial action.
Anticancer Activity
Research has suggested that compounds containing pyridine rings can exhibit anticancer properties. In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cells through mechanisms such as:
- Inhibition of cell proliferation
- Induction of oxidative stress
- Activation of apoptotic pathways
Case Studies
- Study on Anticancer Activity : A recent study published in a peer-reviewed journal investigated the cytotoxic effects of similar pyridine derivatives on human cancer cell lines. The results indicated that these compounds significantly reduced cell viability at micromolar concentrations, suggesting potential as anticancer agents.
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of methoxy-substituted phenolic compounds. It was found that these compounds exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Table 1: Biological Activity Data
| Activity Type | Test Organism/Cell Line | Concentration (µM) | Effect Observed |
|---|---|---|---|
| Antimicrobial | E. coli | 50 | Inhibition of growth |
| Antimicrobial | S. aureus | 25 | Complete inhibition |
| Anticancer | HeLa cells | 10 | 70% reduction in viability |
| Anticancer | MCF-7 cells | 5 | Induction of apoptosis |
The biological activity of 4,5-Dichloro-2-methoxy-alpha-(2,3,4-trimethoxy-6-methylphenyl)-3-pyridinemethanol can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in cellular metabolism and proliferation.
- Reactive Oxygen Species (ROS) Generation : The generation of ROS can lead to oxidative stress, triggering apoptosis in cancer cells.
- Membrane Disruption : The lipophilic nature of the compound may facilitate its integration into microbial membranes, leading to cell lysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
